
Methyl 6-chloro-5-nitronicotinate
Overview
Description
Methyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C₇H₅ClN₂O₄ 6-chloro-5-nitronicotinic acid methyl ester . This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds, including anticoccidial agents .
Preparation Methods
The synthesis of Methyl 6-chloro-5-nitronicotinate typically involves the reaction of methanol with 6-hydroxy-5-nitronicotinic acid . The reaction conditions often include the use of iodomethane or (trimethylsilyl)diazomethane as methylating agents. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Methyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 6-chloro-5-nitronicotinate is primarily utilized as a precursor for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for new drug development. Researchers have explored its potential as an intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and protein interactions .
Biological Activity
The compound exhibits significant biological activity, particularly in enzyme inhibition. Studies have shown that it can bind to specific molecular targets, potentially leading to the modulation of various biological pathways. This characteristic is crucial for understanding its mechanisms of action and evaluating its therapeutic potential .
Biological Research
Enzyme Inhibition Studies
Research on this compound has focused on its interactions with enzymes and proteins. For instance, investigations have revealed how the compound's unique structure facilitates binding to specific targets, which can inhibit their enzymatic activity. This property is essential for exploring therapeutic applications, particularly in cancer research and infectious diseases .
Case Study: Targeting Kinases
A notable case study involved using this compound to inhibit specific kinases involved in cancer proliferation. The compound demonstrated promising results in vitro, suggesting its potential as a lead compound for further drug development.
Synthetic Organic Chemistry
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-nitronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain parasites, such as those causing coccidiosis. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the metabolic processes of the parasites .
Comparison with Similar Compounds
Methyl 6-chloro-5-nitronicotinate can be compared with other similar compounds, such as:
- Methyl 6-chloro-5-iodonicotinate
- 2-Chloro-3-nitro-5-pyridinecarboxylic acid
- 6-Chloro-5-nitronicotinic acid
These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific combination of chlorine and nitro groups, which confer distinct chemical properties and reactivity .
Biological Activity
Methyl 6-chloro-5-nitronicotinate (CAS Number: 59237-53-5) is a pyridine derivative characterized by its unique structural components, including a nitro group and a chlorine atom. These features contribute significantly to its biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
- Molecular Formula : C₇H₅ClN₂O₄
- Molecular Weight : 216.58 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 317.8 ± 37.0 °C
- Melting Point : Not available
The biological activity of this compound is primarily attributed to the presence of the nitro and chloro groups, which enhance its reactivity. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, potentially leading to:
- Inhibition of Enzyme Activity : The compound may disrupt enzymatic functions by covalently bonding with active sites.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains, although specific mechanisms remain under investigation.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Research indicates that it may exhibit activity against a range of bacteria, making it a candidate for further development in treating infections.
Anticancer Potential
There are indications that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression, although detailed studies are needed to elucidate these effects fully.
Synthesis and Reaction Pathways
This compound can be synthesized through various chemical reactions, including:
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
- Substitution Reactions : The chlorine atom at the 6-position can be substituted with nucleophiles, leading to the formation of diverse derivatives.
Table 1: Summary of Synthesis Methods
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Reduction with hydrogen | Hydrogen gas, palladium catalyst | High |
Substitution with amines | Amines, basic conditions | Variable |
Comparison with Similar Compounds
This compound shares structural similarities with other compounds, which can provide insight into its potential applications:
Compound Name | Structural Feature | Unique Properties |
---|---|---|
Methyl 6-fluoro-5-nitronicotinate | Fluorine instead of chlorine | Enhanced lipophilicity |
Methyl 2-chloro-5-nitronicotinate | Chlorine at position 2 | Potential herbicide |
Methyl 5-nitronicotinate | No chlorine substituent | Focused on antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-chloro-5-nitronicotinate, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. Key parameters include temperature control during nitration (to avoid side reactions) and purification via recrystallization or column chromatography. To ensure reproducibility:
- Document precise molar ratios, solvent systems, and reaction times.
- Include spectral data (e.g., -NMR, -NMR, IR) for intermediate and final compounds .
- Provide raw data (e.g., TLC Rf values, melting points) in supplementary materials to validate purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact .
- Store in airtight containers in dry, ventilated areas to prevent degradation or moisture absorption .
- In case of exposure, follow first-aid protocols: flush eyes/skin with water and seek medical evaluation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : -NMR to confirm substitution patterns; FTIR for functional group validation.
- Elemental Analysis : Verify empirical formula consistency .
- Cross-reference data with literature to confirm identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular weights.
- Replicate synthesis under varying conditions (e.g., solvent polarity, catalyst loading) to identify sources of variability .
- Use computational tools (e.g., DFT calculations) to predict spectral profiles and cross-validate experimental results .
- Document discrepancies in supplementary materials and propose hypotheses (e.g., tautomerism, solvent effects) .
Q. What strategies optimize the regioselectivity of nitration in this compound synthesis?
- Methodological Answer :
- Screen nitrating agents (e.g., HNO/HSO vs. acetyl nitrate) to assess positional selectivity.
- Use kinetic vs. thermodynamic control: vary reaction temperature and monitor intermediates via in-situ IR or Raman spectroscopy .
- Apply steric/electronic arguments (e.g., directing effects of chloro and ester groups) to rationalize outcomes .
Q. How can the environmental impact of this compound be assessed during waste disposal?
- Methodological Answer :
- Conduct biodegradability assays (e.g., OECD 301F) to evaluate persistence in aquatic systems .
- Analyze photodegradation products via LC-MS to identify toxic byproducts (e.g., nitroso derivatives) .
- Collaborate with licensed waste management services for neutralization protocols (e.g., alkaline hydrolysis) .
Q. What statistical approaches are recommended for validating synthetic yield improvements?
- Methodological Answer :
- Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) and identify interactions .
- Apply ANOVA to compare batch yields and determine significance levels.
- Report confidence intervals and error margins to ensure robustness .
Methodological and Literature Review Questions
Q. How can researchers systematically review prior studies on this compound to identify knowledge gaps?
- Methodological Answer :
- Use citation-tracking tools (e.g., Web of Science, Scopus) to map seminal works and recent advancements .
- Apply PICOT framework adapted for chemistry:
- Population : Target molecules (e.g., derivatives with bioactivity).
- Intervention : Synthetic modifications (e.g., substitution patterns).
- Comparison : Efficacy vs. analogs (e.g., nitro vs. amino groups).
- Outcome : Yield, selectivity, or biological activity.
- Time : Reaction timelines or stability studies .
Q. What criteria should be used to evaluate the reliability of published data on this compound?
- Methodological Answer :
- Source credibility : Prioritize peer-reviewed journals with rigorous experimental sections .
- Data transparency : Ensure raw spectra, crystallographic data, or computational inputs are available .
- Reproducibility : Verify methods are sufficiently detailed (e.g., solvent grades, instrument settings) .
Q. How should conflicting results in stability studies be addressed in a research publication?
- Methodological Answer :
- Replicate experiments under identical conditions to confirm discrepancies.
- Discuss potential variables (e.g., humidity, light exposure) and propose mechanistic explanations (e.g., hydrolysis pathways) .
- Use controlled aging studies with HPLC monitoring to quantify degradation rates .
Q. Data Presentation and Ethical Considerations
Q. What are best practices for presenting spectral data of this compound in publications?
- Methodological Answer :
- Include full spectral traces (not cropped) with annotated peaks and integration values .
- Provide comparative tables for key signals (e.g., δ 8.2 ppm for aromatic protons) .
- Deposit raw data in repositories (e.g., Zenodo) with persistent identifiers .
Q. How to ensure ethical reporting of negative or contradictory results in studies involving this compound?
- Methodological Answer :
- Clearly distinguish between experimental data and speculative interpretations in the discussion section .
- Use dedicated sections (e.g., "Limitations" or "Unexpected Outcomes") to contextualize contradictions .
- Cite conflicting studies and propose follow-up experiments to resolve ambiguities .
Properties
IUPAC Name |
methyl 6-chloro-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPREIDVQXJOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323982 | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-53-5 | |
Record name | Methyl 6-chloro-5-nitro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59237-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405361 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059237535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59237-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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